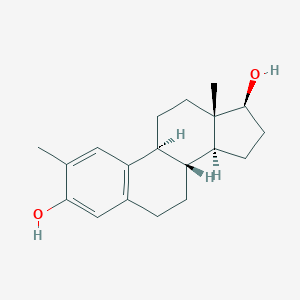

2-Methyl estradiol

描述

2-Methyl estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is specifically the 2-methyl ether of 2-hydroxyestradiol. This compound has garnered attention due to its unique biological properties, including its potential anti-cancer and anti-angiogenic effects .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl estradiol can be synthesized through the methylation of 2-hydroxyestradiol. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

化学反应分析

Types of Reactions: 2-Methyl estradiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, 2-hydroxyestradiol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2-Hydroxyestradiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Cancer Treatment

The most prominent application of 2-ME is in oncology. Its anti-cancer properties have been documented across various studies:

- Breast Cancer : 2-ME has shown efficacy against estrogen-responsive breast cancer cell lines, such as MCF-7. It induces apoptosis and inhibits tumor growth when administered in vivo .

- Ovarian Cancer : Research indicates that 2-ME can selectively induce apoptosis in ovarian cancer cells while sparing normal cells, making it a candidate for targeted therapy .

- Combination Therapies : The compound has been studied in combination with other chemotherapeutic agents to enhance anti-tumor effects. For instance, combining 2-ME with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has shown synergistic effects in inducing cancer cell death .

Reproductive Health

In addition to its oncological applications, 2-ME plays a role in reproductive physiology:

- Endometriosis and Infertility : Preliminary studies suggest that 2-ME may be involved in regulating ovarian function and could help manage conditions like endometriosis by inhibiting angiogenesis within the endometrial tissue .

- Pregnancy : Elevated levels of 2-ME during pregnancy indicate its potential role in vascular development and placental function. It has been observed to enhance prostacyclin production in uterine endothelial cells, which is essential for maintaining pregnancy .

Case Study on Breast Cancer

A clinical study involving patients with advanced breast cancer treated with 2-ME demonstrated a significant reduction in tumor size and improved survival rates when combined with conventional chemotherapy. The study highlighted the importance of dosage and timing to maximize therapeutic benefits while minimizing side effects .

Research on Endometrial Cancer

In vitro studies have shown that 2-ME can inhibit the proliferation of endometrial cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. These findings support the potential use of 2-ME as a therapeutic agent for managing endometrial carcinoma .

Challenges and Future Directions

Despite its promising applications, the clinical use of 2-ME faces challenges such as:

- Poor Solubility and Bioavailability : The low water solubility of 2-ME limits its effectiveness as a standalone treatment. Ongoing research aims to develop more soluble analogs that retain therapeutic efficacy while improving bioavailability .

- Toxicity Concerns : High doses required for anti-tumor effects may lead to toxicity issues. Further studies are needed to establish safe dosage parameters and potential side effects .

作用机制

2-Methyl estradiol exerts its effects primarily through its interaction with estrogen receptors. it has a significantly lower affinity for these receptors compared to estradiol. Instead, it acts as an angiogenesis inhibitor, preventing the formation of new blood vessels that tumors need to grow. This is achieved through the inhibition of hypoxia-inducible factor 1-alpha and other pathways involved in angiogenesis .

相似化合物的比较

Estradiol: The parent compound with higher estrogenic activity.

2-Hydroxyestradiol: The precursor to 2-Methyl estradiol with similar but less potent biological effects.

2-Methoxyestradiol: Another derivative with strong anti-angiogenic and anti-cancer properties

Uniqueness: this compound is unique due to its specific methylation at the 2-position, which significantly alters its biological activity. Unlike estradiol, it has minimal estrogenic effects but retains potent anti-angiogenic properties, making it a valuable compound in cancer research .

生物活性

2-Methyl estradiol (2-ME) is a synthetic derivative of estradiol, an important estrogen hormone involved in various biological processes. It has garnered attention due to its unique biological activity, particularly in cancer therapy and reproductive health. This article explores the biological activity of 2-ME, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

2-ME exhibits several mechanisms that contribute to its biological activity:

- Microtubule Disruption : 2-ME disrupts microtubule formation, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Angiogenesis : It inhibits the formation of new blood vessels, which is vital for tumor growth and metastasis. This anti-angiogenic property has been observed in various cancer models .

- Induction of Apoptosis : 2-ME promotes programmed cell death through intrinsic and extrinsic pathways, often involving reactive oxygen species (ROS) production .

- Cell Cycle Arrest : It specifically induces G2/M phase arrest in cancer cells, affecting proteins like cyclin B1 and Cdc-2, which are crucial for cell cycle progression .

Pharmacological Effects

The pharmacological effects of 2-ME have been studied extensively in various animal models and cell lines. Below are key findings:

Table 1: Pharmacological Effects of this compound

Case Studies

Several case studies highlight the therapeutic potential of 2-ME:

-

Breast Cancer Treatment :

A study demonstrated that 2-ME inhibited the proliferation of breast cancer cells significantly more than normal cells. The apoptotic effect was enhanced when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) . -

Endometriosis :

In an animal model for endometriosis, treatment with 2-ME resulted in reduced lesion size and inflammation, suggesting its potential as a therapeutic agent for this condition . -

Stroke Recovery :

Research indicates that 2-ME may enhance recovery post-stroke by inhibiting microglial activation, thereby reducing neuroinflammation and promoting neuronal survival .

Clinical Implications

Despite its promising biological activities, the clinical application of 2-ME faces challenges due to its low bioavailability (1-2%) and poor water solubility. Ongoing research is focused on developing analogs with improved pharmacokinetic properties to enhance therapeutic efficacy in cancer treatment and other disorders .

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZNMSHBVDFVSA-NNYOOSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939472 | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-12-8 | |

| Record name | 2-Methylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。